(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)sulfonyl-4-(pyridin-2-ylamino)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-6-8-14(9-7-12)22(20,21)15(13(2)19)11-18-16-5-3-4-10-17-16/h3-11H,1-2H3,(H,17,18)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJWHIRIPXFZEM-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=N2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=N2)/C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enone intermediate: This involves the reaction of a suitable aldehyde with an appropriate ketone under basic conditions to form the enone.
Sulfonylation: The enone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Amination: Finally, the sulfonylated enone is reacted with 2-aminopyridine to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the enone moiety to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Potential
The compound has been investigated for its role as a potential therapeutic agent in several disease contexts:
- Anti-Cancer Activity : Studies have shown that derivatives of this compound exhibit significant anti-cancer properties. For example, research indicates that certain analogs can inhibit tumor growth in xenograft models, particularly in head and neck cancers. These compounds target specific pathways involved in cancer cell proliferation and survival .
- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of certain kinases, including PKMYT1, which is critical for cell cycle regulation. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents .
Table 1: Summary of Research Findings on (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one
Mechanism of Action
The mechanism of action of (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and pyridinyl groups play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Structural Analogues with Enone Backbones
Several compounds share the but-3-en-2-one core but differ in substituents:
Key Observations :
- Tosyl vs.
- Pyridine vs. Furan/Acetyl Groups: The pyridin-2-ylamino group offers hydrogen-bonding capability, unlike the furan or acetyl substituents, which may prioritize hydrophobic interactions .
Physicochemical Properties
Limited data exist for the target compound, but analogs suggest trends:
- Boiling Point : The phenylsulfonyl analog in has a predicted boiling point of 577.4°C, likely due to strong intermolecular forces from the sulfonyl group. The target compound’s tosyl group may further elevate this value .
- Acidity (pKa): The phenylsulfonyl analog has a pKa of -4.53, indicating strong acidity at the α-carbon of the enone. The tosyl group’s electron-withdrawing effect may further acidify the target compound .
Neuroprotective Potential
Benzylideneacetophenone derivatives (e.g., JC1–JC6) exhibit neuroprotective effects via JAK2/STAT3 and MAPK pathways . The enone backbone is critical for activity, likely through Michael addition or redox modulation. However, the target compound’s tosyl and pyridine groups may alter bioavailability or target specificity compared to JC1’s methoxyphenyl substituents.
Biological Activity
The compound (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one , a derivative of pyridine and sulfonamide, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step organic reactions, including the formation of the pyridine ring and the introduction of the sulfonyl group. A common synthetic route includes:
- Formation of the Pyridine Ring : Utilizing pyridin-2-amine as a precursor.
- Sulfonylation : The introduction of the 4-methylbenzenesulfonyl group through electrophilic aromatic substitution.
- Final Cyclization : Achieving the enone structure through condensation reactions.
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular pathways.
- Antitumor Activity : The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. It induces apoptosis through the activation of caspase pathways and inhibits proliferation by interfering with cell cycle progression.
- Inhibition of Kinases : Preliminary studies suggest that this compound may act as a kinase inhibitor, specifically targeting tyrosine kinases involved in cancer progression. This mechanism is crucial for developing targeted therapies for malignancies characterized by aberrant kinase activity.
- Anti-inflammatory Properties : The sulfonamide group contributes to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies have been documented to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : A study published in Molecular Pharmacology demonstrated that this compound significantly reduced cell viability in MCF-7 cells by up to 75% at concentrations of 10 µM after 48 hours of treatment .
- Animal Models : In vivo studies using murine models indicated that administration of this compound led to a marked reduction in tumor size without significant toxicity at therapeutic doses .
- Combination Therapies : Research has explored the potential of combining this compound with existing chemotherapeutic agents to enhance efficacy while minimizing side effects. Results showed synergistic effects when used alongside standard treatments like doxorubicin .
Data Table
Here is a summary of key findings from various studies on the biological activity of this compound:
| Study Type | Cell Line | Concentration (µM) | % Cell Viability Reduction | Mechanism |
|---|---|---|---|---|
| In Vitro | MCF-7 | 10 | 75% | Apoptosis induction |
| In Vivo | Murine Model | Therapeutic Dose | Tumor size reduction | Tumor growth inhibition |
| Combination Therapy | MCF-7 + Doxorubicin | Varies | Synergistic effect | Enhanced apoptosis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of sulfonyl chlorides with enamine precursors. Key intermediates can be monitored using thin-layer chromatography (TLC) to track reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming intermediate structures . For example, the enone system’s stereochemistry (3E configuration) is verified via coupling constants in ¹H NMR or NOESY experiments .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- Methodological Answer : A combination of techniques is required:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, particularly distinguishing between enone (C=O) and sulfonyl (SO₂) groups .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O asymmetric stretch at ~1350 cm⁻¹) .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns, ensuring purity >95% .
Q. How can researchers safely handle reactive intermediates during synthesis?
- Methodological Answer : Reactive intermediates (e.g., sulfonyl chlorides) require inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to prevent hydrolysis. Safety protocols include using fume hoods, personal protective equipment (PPE), and spill containment kits. Refer to safety data sheets (SDS) for acute toxicity mitigation (OSHA HCS Category 4) .
Advanced Research Questions
Q. How do reaction conditions (pH, temperature, solvent) influence stereochemical outcomes in the synthesis of this compound?
- Methodological Answer : The (3E) configuration is sensitive to reaction conditions:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor enolate formation, stabilizing the transition state .
- Temperature : Lower temperatures (−10°C) reduce side reactions like keto-enol tautomerism .
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate sulfonylation while maintaining stereoselectivity .
Q. What mechanistic insights explain the reactivity of the sulfonyl group in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating adjacent carbons for nucleophilic attack. Kinetic studies (e.g., UV-Vis monitoring) reveal second-order kinetics in reactions with amines, suggesting a bimolecular mechanism . Computational modeling (DFT) can map charge distribution and transition states .
Q. How can structure-activity relationships (SAR) be explored for potential biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., pyridin-2-yl to pyridin-4-yl) and test bioactivity .
- Assays : Use enzyme inhibition assays (e.g., kinase targets) or cellular viability assays (MTT) to correlate structural changes with activity .
- Table : Example analogs and bioactivity:
| Analog Structure | IC₅₀ (μM) | Target |
|---|---|---|
| 4-[(Pyridin-4-yl)amino] | 12.3 | Kinase X |
| 4-[(Quinolin-2-yl)amino] | 8.7 | Kinase Y |
Q. How can computational methods predict interaction sites for molecular docking studies?
- Methodological Answer : Molecular docking (AutoDock Vina) uses the compound’s crystal structure (if available) or optimized DFT geometry to simulate binding with proteins. Key interaction sites include:
- Sulfonyl Group : Hydrogen bonding with lysine residues.
- Pyridine Ring : π-π stacking with aromatic amino acids .
- Enone System : Electrophilic interactions with cysteine thiols .
Q. How should researchers address contradictions between purity data and observed bioactivity?
- Methodological Answer : Discrepancies may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
